N-生物素基 D-赤藓糖鞘氨醇-1-磷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sphingosine-1-phosphate derivatives, including N-Biotinyl S1P, involves multiple steps starting from commercially available D-erythro-sphingosine or its analogues. The synthesis methods vary but commonly include the introduction of a phosphate group through phosphoramidite chemistry, utilizing reagents such as bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite for phosphorylation. These procedures yield phosphorylated sphingoid bases with overall yields ranging from 32-39% (Boumendjel & Miller, 1994). Additionally, regioselective synthesis techniques have been developed to enhance the specificity and yield of S1P and its derivatives (Szulc, Hannun, & Bielawska, 2000).

Molecular Structure Analysis

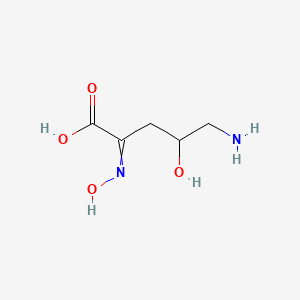

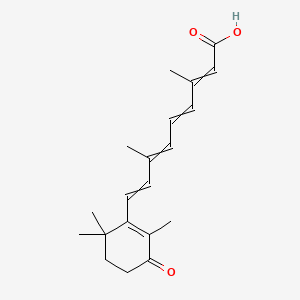

The molecular structure of sphingosine-1-phosphate derivatives, including N-Biotinyl S1P, is characterized by the sphingoid backbone with a biotin moiety attached. This modification enables the compound to be used in various biochemical assays. The structural elucidation of these compounds is typically performed using mass spectrometry and nuclear magnetic resonance spectroscopy, providing detailed information on their chemical composition and configuration.

Chemical Reactions and Properties

Sphingosine-1-phosphate and its derivatives participate in several chemical reactions, primarily involving the phosphate group or the amino group in the sphingosine backbone. These reactions include phosphorylation, acylation, and cross-metathesis, leading to the synthesis of a wide range of sphingosine-derived compounds with varied biological activities.

Physical Properties Analysis

The physical properties of sphingosine-1-phosphate derivatives, such as solubility, melting point, and stability, are crucial for their storage and application in biological studies. These compounds are generally soluble in organic solvents and require careful handling to prevent degradation.

Chemical Properties Analysis

The chemical properties of N-Biotinyl S1P, including its reactivity and interaction with biological molecules, are essential for its use in research. The bioactive nature of S1P derivatives allows them to interact with cell surface receptors, modulate signaling pathways, and influence cellular functions such as migration and proliferation.

科学研究应用

细胞信号传导中的鞘氨醇-1-磷酸鞘氨醇-1-磷酸 (S1P) 因其在细胞信号传导中的多方面作用而受到认可。它参与细胞存活、增殖和迁移等过程,以及血小板聚集、缺血预处理、血管生成和淋巴细胞运输。鞘氨醇-1-磷酸裂解酶 (SPL) 对 S1P 的降解在这些过程中至关重要,用于调节 S1P 的可用性及其信号传导能力。这种调节对于维持细胞功能的平衡和确保适当的细胞反应至关重要 (Spiegel 和 Milstien,2002)。

高海拔适应和红细胞生理学红细胞中的 S1P 水平已显示在高海拔地区迅速增加,表明其在适应低氧条件中发挥作用。S1P 的这种增加与血红蛋白的增强释氧能力有关,表明其在红细胞生理学和身体适应低氧环境中发挥着关键作用。这一发现揭示了解决组织缺氧的潜在治疗途径 (Sun 等,2016)。

S1P 在癌症进展中的作用已知 S1P 参与肿瘤发生,研究突出了其在促进癌细胞迁移和转移中的作用。S1P 及其受体之间的相互作用,尤其是在肿瘤微环境的背景下,引起了极大的兴趣。它表明了一个可能影响癌症进展并可能为癌症治疗提供新靶点的复杂信号网络 (Pyne 等,2017;Pyne 等,2018)。

S1P 在神经保护和中风中的作用S1P 已被发现具有神经保护作用,特别是在缺血性中风的背景下。中风后激活 S1P 受体已在减少神经元死亡和改善恢复方面显示出有希望的结果。这表明 S1P 受体激动剂在中风治疗中具有潜在的治疗作用 (Hasegawa 等,2010)。

S1P 在镰状细胞病中的作用镰状细胞病 (SCD) 患者 S1P 水平升高,表明其在该疾病的病理生理中发挥作用。S1P 的增加导致镰状化和疾病进展,表明靶向 S1P 信号传导可以为 SCD 的管理提供新的治疗策略 (Zhang 等,2014)。

安全和危害

未来方向

S1P has emerged as an important modulator of intracellular targets, including histone deacetylases, tumor necrosis factor receptor-associated factor 2, and protein kinase C δ (PKCδ) . It has been suggested that targeting SPNS2 has shown promise in reducing disease severity of autoimmune diseases . The mechanism responds to pharmacological S1P analogues such as fingolimod and may be functional in other insulin-independent tissues making it a promising therapeutic target .

属性

IUPAC Name |

[(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22?,23-,24+,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVSZTHGPGQBCL-KNRYMFASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N3O7PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747154 |

Source

|

| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biotinyl D-erythro-Sphingosine-1-phosphate | |

CAS RN |

1093733-24-4 |

Source

|

| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)

![D-[1-2H]Mannose](/img/structure/B1146200.png)